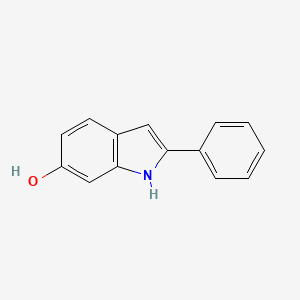

2-phenyl-1H-indol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-6-11-8-13(15-14(11)9-12)10-4-2-1-3-5-10/h1-9,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNPAIWYDKHYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604940 | |

| Record name | 2-Phenyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-58-5 | |

| Record name | 2-Phenyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1h Indol 6 Ol and Its Analogues

Established Synthetic Pathways for Indole (B1671886) Core Formation

The foundational methods for constructing the indole core remain cornerstones of organic synthesis, providing reliable routes to a wide array of derivatives.

Fischer Indole Synthesis for 2-Phenylindole (B188600) Precursors

The Fischer indole synthesis is a venerable and widely employed method for the preparation of indole derivatives. alfa-chemistry.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.comstudylib.net For the synthesis of 2-phenylindole precursors, acetophenone (B1666503) and its derivatives are common starting materials that react with phenylhydrazine. slideshare.netresearchgate.net

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone. alfa-chemistry.com

Tautomerization and ijarsct.co.inijarsct.co.in-Sigmatropic Rearrangement: The hydrazone then tautomerizes to an enamine intermediate, which subsequently undergoes a ijarsct.co.inijarsct.co.in-sigmatropic rearrangement. alfa-chemistry.com

Cyclization and Ammonia (B1221849) Elimination: The resulting intermediate undergoes cyclization and the elimination of an ammonia molecule to form the aromatic indole ring. alfa-chemistry.com

Various acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. Polyphosphoric acid (PPA) is also a frequently used catalyst for this transformation. alfa-chemistry.comresearchgate.net

Table 1: Key Aspects of the Fischer Indole Synthesis for 2-Phenylindoles

| Feature | Description |

|---|---|

| Reactants | Arylhydrazines and ketones (e.g., acetophenone) |

| Catalysts | Brønsted acids, Lewis acids (ZnCl₂, BF₃), Polyphosphoric acid (PPA) |

| Key Intermediates | Arylhydrazone, enamine |

| Reaction Type | Acid-catalyzed cyclization |

| Product | 2-substituted indole |

N-Alkylation and Related Indole Derivatization Methods

Once the indole core is formed, further functionalization can be achieved through various derivatization methods. N-alkylation of the indole nitrogen is a common strategy to introduce diverse substituents. This can be accomplished using a variety of alkylating agents in the presence of a base. For instance, the reaction of 2-phenylindole with cyclopropylmethyl bromide in the presence of sodium hydride in dimethylformamide (DMF) yields the corresponding N-alkylated product. arkat-usa.org

Recent advancements have focused on developing more efficient and selective N-alkylation protocols. Palladium-catalyzed N-allylation of indoles has been demonstrated to proceed with high enantioselectivity in the presence of a chiral ligand. mdpi.com Furthermore, chemoselective N-alkylation of indoles has been achieved in aqueous microdroplets without the need for a catalyst, offering a green and efficient alternative to traditional methods. nih.gov

Cyclization Reactions Involving Aryl Hydrazones

Cyclization reactions of aryl hydrazones are fundamental to the synthesis of various heterocyclic compounds, including indoles. A notable method involves the coupling of diazonium salts with 2-ethoxycarbonylamino-indole to produce 2-ethoxycarbonylimino-3-arylhydrazono-indolines. These intermediates can then undergo thermal cyclization to yield 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles in nearly quantitative yields. chempap.org While not a direct synthesis of 2-phenyl-1H-indol-6-ol, this methodology highlights the versatility of aryl hydrazones in constructing complex indole-containing ring systems.

Advanced and Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of indole scaffolds, often employing metal catalysis and novel energy sources.

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of indoles. Palladium-catalyzed methodologies are particularly prominent for the construction of 2-phenylindoles. nih.govmdpi.com One such approach involves the heteroannulation of 2-haloaniline derivatives with phenylacetylene (B144264) in a one-pot reaction catalyzed by Pd(PPh₃)₂Cl₂. nih.gov This method provides a convenient route to various 2-phenylindole derivatives under mild conditions.

Another innovative palladium-catalyzed method describes the annulation of anilines with bromoalkynes. acs.orgorganic-chemistry.org This reaction proceeds through a tandem nucleophilic addition and C-H functionalization process, offering excellent regioselectivity and tolerance for a wide range of functional groups. acs.orgorganic-chemistry.org Gold-catalyzed hydroamination of 2-(phenylethynyl)aniline has also been shown to produce 2-phenylindole in high yield. mdpi.com

Table 2: Examples of Metal-Catalyzed Synthesis of 2-Phenylindoles

| Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | 2-haloanilines and phenylacetylene | Heteroannulation | nih.gov |

| Pd(OAc)₂ | Anilines and bromoalkynes | Annulation | acs.orgorganic-chemistry.org |

| IPrAuOTf | 2-(phenylethynyl)aniline and cyclohexanone | Hydroamination | mdpi.com |

Microwave-Assisted Synthetic Protocols for Indole Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including indoles. nih.gov The application of microwave irradiation to classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, has been shown to significantly reduce reaction times and often leads to cleaner products. nih.gov

Strategies for Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into indole-based structures is a significant area of synthetic chemistry, often aimed at creating compounds with specific biological activities. While direct stereoselective synthesis of this compound is not extensively detailed, methodologies applied to related N-aryl indoles provide a framework for achieving such asymmetry. A key strategy involves the construction of a C-N chiral axis, creating a class of atropisomers that are stereochemically stable due to hindered rotation. nih.gov

One novel approach accomplishes this through a chiral center-induced formation of a chiral axis. nih.gov This method avoids the need for metal or organic chiral catalysts by using amino acid derivatives to introduce the initial stereocenter. The amination of an N-aryl indole at the C2 position with an amino acid derivative can induce the formation of an N-C chiral axis. nih.gov The steric hindrance of the amino acid has been shown to positively influence the stereoselectivity of the reaction. nih.gov This strategy has proven effective for a range of substituted N-phenylindoles, demonstrating its potential for constructing axially chiral molecules. nih.gov

Table 1: Reaction Conditions for Chiral Center-Induced Atroposelective Amination of Indoles nih.gov

| Parameter | Condition |

|---|---|

| Substrates | N-aryl indoles, Amino acid derivatives |

| Reagent | 5% Sodium hypochlorite (B82951) (NaClO) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Duration | 24 hours |

This table summarizes a general protocol for the construction of C-N axially chiral indoles via amination.

Other stereoselective strategies in indole synthesis include the use of chiral lactams derived from compounds like (R)- or (S)-phenylglycinol as building blocks for the enantioselective synthesis of various indole alkaloids. researchgate.net Furthermore, stereoselective conjugate additions of lithium amides to terpene-derived precursors have been used to create chiral β-amino acid derivatives, which can be building blocks for more complex structures. nih.gov

Functionalization and Derivatization Strategies for this compound

Selective Chemical Modification of the 6-Hydroxyl Group

The 6-hydroxyl group on the this compound scaffold is a prime target for chemical modification to produce derivatives with altered physicochemical properties and biological activities. Achieving chemoselective transformation of this hydroxyl group, especially in the presence of the indole nitrogen, requires specific synthetic strategies.

One common strategy is the conversion of the hydroxyl moiety into a good leaving group, which facilitates subsequent nucleophilic substitution reactions. nih.gov While harsh reagents like phosphorous halides are often used, milder and more selective reagents such as 2,4,6-trichloro nih.govnih.govtriazine (TT) can convert alcohols to the corresponding alkyl chlorides without affecting other sensitive functional groups. nih.gov

Selective O-arylation and O-acylation are also key methods for derivatization.

O-Arylation: The choice of catalyst is crucial for directing the reaction towards either O- or N-arylation. Copper-mediated catalysis generally favors the formation of O-arylation products, creating an ether linkage at the 6-position. nih.gov

O-Acylation: This can be achieved using enzymatic or chemical methods. Lipases, for example, have been used for the selective O-acylation of molecules containing both hydroxyl and amino groups. nih.gov Chemical methods can exploit the pKa differences between the phenolic hydroxyl group and the indole nitrogen to achieve selectivity under controlled reaction conditions. nih.gov

These modifications allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) by altering factors like hydrogen-bonding capacity, lipophilicity, and steric bulk at the 6-position.

Systematic Introduction of Substituents on the 2-Phenyl Moiety and Indole Nitrogen for Structure-Activity Exploration

Systematic modification of the 2-phenyl ring and the indole nitrogen is a cornerstone of medicinal chemistry efforts to optimize the biological profile of 2-phenylindole derivatives. These modifications are crucial for exploring the SAR and developing compounds with enhanced potency and selectivity for various therapeutic targets.

Modification of the 2-Phenyl Moiety: Substituents on the 2-phenyl ring are commonly introduced by utilizing a substituted acetophenone as a starting material in the Fischer indole synthesis. nih.gov This classic method provides efficient access to a wide range of 2-phenylindoles with diverse substitution patterns on the phenyl ring. nih.gov The nature and position of these substituents are critical for biological activity. For example, studies have shown that introducing electron-donating groups can enhance antioxidant properties. researchgate.net

Structure-Activity Relationship (SAR) Exploration: The derivatization of the 2-phenylindole core is driven by the need to understand how structural changes affect biological function. Modifications are made to probe interactions with specific biological targets and to optimize activity. For instance, various 2-phenylindole derivatives have been synthesized and evaluated for anticancer, anti-inflammatory, antibacterial, and antiviral activities. Research has shown that specific substitutions are key to these activities.

Table 2: Examples of Substitutions and their Explored Biological Activities

| Position of Substitution | Substituent Example | Explored Biological Activity | Reference |

|---|---|---|---|

| 2-Phenyl Ring | 4-Amino (-NH₂) | Antioxidant, Antibacterial | nih.govjapsonline.com |

| 2-Phenyl Ring | 3-Nitro (-NO₂) | Antibacterial | japsonline.com |

| 2-Phenyl Ring | 2-Hydroxyl (-OH) | Synergistic effect with tetracyclines | japsonline.com |

| Indole Position 6 | Piperidin-4-yl | Anticoccidial |

This table provides illustrative examples of how substitutions on the 2-phenylindole scaffold are used to explore a range of biological activities.

For example, 2-(4-aminophenyl)indole derivatives have shown potent antioxidant activity. nih.gov In the context of antibacterial research, substitutions on the phenyl ring have been shown to be important for inhibiting the NorA efflux pump in Staphylococcus aureus, thereby increasing the susceptibility of the bacteria to antibiotics. japsonline.com Glycosylated 2-phenyl-indoles have also been studied as DNA binding and potential antitumor agents, where substituents on the carbohydrate moiety were found to have a clear impact on cytotoxicity. nih.gov

Advanced Analytical Characterization in 2 Phenyl 1h Indol 6 Ol Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the structural framework of 2-phenyl-1H-indol-6-ol, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the indole (B1671886) ring, the phenyl substituent, the N-H group, and the phenolic O-H group. Based on the known spectrum of 2-phenyl-1H-indole, the introduction of a hydroxyl group at the C-6 position would induce predictable changes in the chemical shifts of the adjacent protons. chemicalbook.comresearchgate.net

Indole N-H Proton: A broad singlet is expected in the downfield region (typically δ 8.0-8.5 ppm), characteristic of an indole N-H proton. researchgate.net

Aromatic Protons: The protons of the phenyl group and the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The protons on the phenyl group are expected to appear as multiplets. The protons on the indole ring (H-3, H-4, H-5, H-7) will show characteristic shifts and coupling patterns. The presence of the electron-donating -OH group at C-6 is expected to shield the neighboring protons, causing an upfield shift for H-5 and H-7 compared to the parent 2-phenyl-1H-indole.

Phenolic O-H Proton: A new, broad singlet, exchangeable with D₂O, will appear for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would be predicted by considering the substituent effect of the -OH group on the 2-phenyl-1H-indole carbon skeleton.

C-6 Carbon: The most significant change would be the large downfield shift of the C-6 carbon signal due to the direct attachment of the electronegative oxygen atom.

Other Indole Carbons: The carbons ortho and para to the hydroxyl group (C-5, C-7, and C-3a) would experience an upfield shift due to the resonance-donating effect of the -OH group.

Phenyl and Other Indole Carbons: The remaining carbon signals for the phenyl ring and the indole core would be comparable to those of 2-phenyl-1H-indole.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~8.3 (broad s) | - |

| O-H | Variable (broad s) | - |

| C-2 | - | ~138 |

| C-3 | ~6.8 (s) | ~102 |

| C-3a | - | ~128 |

| C-4 | ~7.5 (d) | ~121 |

| C-5 | ~6.7 (dd) | ~112 |

| C-6 | - | ~155 (downfield shift) |

| C-7 | ~7.0 (d) | ~105 |

| C-7a | - | ~135 |

| Phenyl C-1' | - | ~132 |

| Phenyl C-2'/6' | ~7.6 (m) | ~129 |

| Phenyl C-3'/5' | ~7.4 (m) | ~128 |

| Phenyl C-4' | ~7.3 (m) | ~127 |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Confirmation

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org For this compound, the FT-IR spectrum would confirm the presence of the key N-H and O-H functionalities, in addition to the aromatic framework. nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Phenolic) | 3200-3600 (broad) | Confirms the hydroxyl group. |

| N-H Stretch (Indole) | ~3400 (sharp) | Characteristic of the indole N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Indicates the aromatic rings. |

| Aromatic C=C Stretch | 1500-1620 | Confirms the phenyl and indole rings. |

| C-O Stretch (Phenolic) | 1200-1260 | Confirms the C-O bond of the hydroxyl group. |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. nih.govnih.gov The indole ring system fused with a phenyl group constitutes an extended chromophore. The introduction of a hydroxyl group, a powerful auxochrome, at the C-6 position is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to 2-phenyl-1H-indole, due to the extension of the conjugated π-system. researchgate.net

| Compound | Expected λmax (nm) | Rationale |

|---|---|---|

| 2-Phenyl-1H-indole | ~310-320 | Baseline absorption for the core chromophore. |

| This compound | >320 | Bathochromic shift due to the electron-donating -OH group extending conjugation. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the molecular formula of a newly synthesized or isolated compound. It measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). For this compound, HRMS would be used to verify its elemental composition of C₁₄H₁₁NO. rsc.org The experimentally measured exact mass should align with the calculated theoretical mass, providing strong evidence for the compound's identity.

| Compound | Molecular Formula | Calculated Monoisotopic Mass |

|---|---|---|

| 2-Phenyl-1H-indole | C₁₄H₁₁N | 193.08915 Da |

| This compound | C₁₄H₁₁NO | 209.08406 Da |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are essential for the separation, isolation, and purity evaluation of chemical compounds based on their differential distribution between a stationary and a mobile phase.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic chemistry to monitor the progress of a reaction and assess the purity of the product. chemistryhall.comnih.gov In the synthesis of this compound, TLC on silica (B1680970) gel plates would be used to track the consumption of starting materials and the formation of the product. researchgate.nethe.com.br

The polarity of a compound significantly influences its mobility on a TLC plate. The introduction of a polar hydroxyl group in this compound makes it substantially more polar than its non-hydroxylated precursor, 2-phenyl-1H-indole. nih.gov This difference in polarity results in a lower Retention Factor (Rf) value for the product on a silica gel plate when eluted with a non-polar or moderately polar solvent system. A single, well-defined spot on the TLC plate in multiple solvent systems is a strong indicator of the compound's purity. fishersci.com

| Compound | Relative Polarity | Expected Rf Value | TLC Application |

|---|---|---|---|

| Starting Material (e.g., 2-phenyl-1H-indole) | Less Polar | Higher Rf | Monitoring consumption during reaction. |

| Product (this compound) | More Polar | Lower Rf | Monitoring formation and assessing final purity. |

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Indol 6 Ol Derivatives

Correlative Analysis of Chemical Structure and Biological Activity

The biological activity of 2-phenyl-1H-indole derivatives can be finely tuned by introducing various substituents at different positions on the indole (B1671886) ring, the 2-phenyl moiety, and the indole nitrogen.

Substitutions on the benzene (B151609) ring portion of the indole nucleus significantly influence the pharmacological properties of 2-phenylindole (B188600) derivatives. japsonline.com The nature and position of these substituents are critical determinants of biological activity. researchgate.net

For instance, in the development of CysLT1 selective antagonists, the position of a methoxy (B1213986) group on the indole ring was found to be a critical factor. Derivatives with a methoxy group at the C-7 position of the indole ring exhibited the most favorable activity. researchgate.net Conversely, substitution at the C-4 position of the indole ring was generally the least favorable for this specific activity. researchgate.net In another study on CB1 allosteric modulators, the presence of a chloro or fluoro group at the C-5 position was shown to enhance the compound's potency. nih.gov

The nature of the substituent also plays a key role. A comparative study showed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, research into anticoccidial agents revealed that amine substitutions at the C-5 and C-6 positions were beneficial. Among the compounds tested, a derivative featuring a piperidinyl group at the C-6 position displayed the highest activity.

The antibacterial properties are also sensitive to indole ring substitution. For example, 5-methoxy-2-phenylindole was reported to have significant antibacterial activity against Gram-positive Bacillus cereus. japsonline.com

Table 1: Effect of Indole Ring Substitution on Biological Activity

| Compound/Derivative Class | Substitution Position(s) | Substituent(s) | Observed Biological Activity |

|---|---|---|---|

| CysLT1 Antagonists | C-7 | Methoxy group | Favorable activity researchgate.net |

| CysLT1 Antagonists | C-4 | Methoxy group | Least favorable activity researchgate.net |

| CB1 Allosteric Modulators | C-5 | Chloro or Fluoro | Enhanced potency nih.gov |

| Antibacterial Agents | C-5 | Methoxy | Activity against B. cereus japsonline.com |

Modifications to the 2-phenyl ring are a common strategy for altering the biological profiles of indole derivatives. The electronic and steric properties of substituents on this ring can dictate the molecule's interaction with its biological target. japsonline.com

For antibacterial activity, the substituents and their positions on the 2-phenyl ring are essential for potency. japsonline.com Studies have shown that a 2-(4-Aminophenyl)-1H-indole derivative demonstrated potent inhibitory activity against Bacillus subtilis and Salmonella typhi. japsonline.com In a different study, 2-(4-aminophenyl)indoles, such as the 6-fluoro analogue, exhibited potent antioxidant activity, comparable to the reference standard melatonin. nih.govkingston.ac.ukepa.gov Another compound, 2-(3-Nitrophenyl)-1H-indole, also displayed potent antibacterial activity, specifically against S. typhi. japsonline.com

In the context of CB1 receptor modulation, the position of substituents on the phenyl ring is critical. The C-4 position was found to favor dialkylamino groups, with a diethylamino substituent significantly enhancing potency. nih.gov In contrast, moving the dimethylamino group from the C-4 to the C-3 position resulted in a complete loss of CB1 inhibitory activity. nih.gov Research on efflux pump inhibitors has also highlighted the importance of substitution on the 2-phenyl ring; for example, a 2,5-dimethoxyl group was found to increase the inhibitory activity against the NorA efflux pump in Gram-positive bacteria. japsonline.com

Table 2: Effect of 2-Phenyl Moiety Substitution on Biological Activity

| Compound/Derivative Class | Substitution Position(s) | Substituent(s) | Observed Biological Activity |

|---|---|---|---|

| Antibacterial Agents | 4-position | Amino | Potent activity against B. subtilis & S. typhi japsonline.com |

| Antibacterial Agents | 3-position | Nitro | Potent activity against S. typhi japsonline.com |

| Antioxidant Agents | 4-position | Amino | Potent antioxidant activity nih.govkingston.ac.ukepa.gov |

| CB1 Allosteric Modulators | 4-position | Diethylamino | Enhanced potency nih.gov |

| CB1 Allosteric Modulators | 3-position | Dimethylamino | Abolishment of activity nih.gov |

Substitution at the indole nitrogen (N-1) position provides another avenue for modifying the activity of 2-phenylindole derivatives. This position is often targeted to alter properties such as solubility, metabolic stability, and receptor binding affinity.

A series of N-substituted 2-phenyl-indoles were synthesized and evaluated as GABA(A) agonists, demonstrating that modification at the N-1 position can lead to potent sedative effects. nih.gov In the pursuit of anti-inflammatory agents, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of indomethacin (B1671933). These compounds showed good anti-inflammatory activity and selectivity for COX-2 inhibition. researchgate.net Similarly, studies on 2-amino-1-(aryl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile derivatives, where various aryl groups were attached to the N-1 position, identified compounds with promising anti-inflammatory activity equivalent to reference drugs like indomethacin and ibuprofen. researchgate.net

The introduction of an N-methyl group has been explored in the development of tubulin polymerization inhibitors. nih.gov Furthermore, investigations into anti-proliferative agents have examined N-alkoxy substituents of varying carbon lengths, indicating that the N-1 position is a key site for modulating cytotoxic activity. nih.gov

Identification of Key Pharmacophoric Features for Targeted Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features is essential for designing novel, potent, and selective compounds.

For 2-phenylindole derivatives, several key pharmacophoric features have been identified for various biological targets:

Hydrogen Bonding: The indole N-H group is a crucial hydrogen bond donor. In studies of kinase inhibitors, the 2-phenyl indole NH moiety was observed to form hydrogen bond interactions with key amino acid residues (e.g., Asp776) within the enzyme's active site. nih.gov

Hydrophobic and Aromatic Features: The planar, aromatic indole ring and the 2-phenyl group are significant hydrophobic features. These moieties often engage in hydrophobic and π-stacking interactions with receptor pockets. For HIV-1 fusion inhibitors, for example, specific interactions within a hydrophobic pocket, rather than just an extended contact surface area, were found to be critical for activity. nih.gov

Electron-Donating/Accepting Groups: The presence and placement of electron-donating groups (like amino or methoxy) and electron-withdrawing groups (like nitro or halo) on both the indole and phenyl rings are critical for modulating electronic properties and, consequently, biological activity. For CB1 modulators, an electron-donating group at the 4-position of the phenyl ring was identified as an important feature. nih.gov

Pharmacophore models for some classes of indole derivatives have been proposed. For certain antimicrobial pyrazole-dimedone derivatives, a model consisting of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature with an aromatic center was developed, providing a template for designing new antimicrobial agents. researchgate.net Such models are invaluable for the rational design of new 2-phenyl-1H-indol-6-ol derivatives with targeted biological activities.

Investigation of Biological Activities and Mechanisms in Preclinical Models Excluding Clinical Human Trials

Enzyme Inhibition and Modulatory Studies

Cyclooxygenase (COX-1, COX-2) Inhibition Assays in Preclinical Settings

The 2-phenylindole (B188600) scaffold is a core structure in various compounds that have been investigated for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. wikipedia.org Preclinical assays are crucial for determining the potency and selectivity of new chemical entities towards these isoforms.

While specific inhibitory concentration (IC50) values for 2-phenyl-1H-indol-6-ol against COX-1 and COX-2 are not extensively detailed in publicly available literature, studies on the broader class of 2-phenylindole derivatives indicate significant activity. For instance, certain 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives have demonstrated good anti-inflammatory activity with high selectivity toward the COX-2 enzyme when compared to reference drugs like indomethacin (B1671933) and celecoxib. researchgate.net Molecular docking studies of some 2-phenylindole derivatives have shown excellent binding interactions within the active site of the COX-2 enzyme. The evaluation of novel 1,3-dihydro-2H-indolin-2-one derivatives, a related indole structure, also showed good COX-2 inhibitory activities with IC50 values in the low micromolar range. nih.gov

These findings suggest that the 2-phenylindole skeleton is a promising pharmacophore for the development of selective COX-2 inhibitors. However, direct experimental data from in vitro COX inhibition assays specifically for the 6-hydroxy substituted analogue, this compound, remains to be fully characterized in available research.

Nitric Oxide Synthase and NFκB Pathway Inhibition

Preclinical investigations have identified the parent compound, 2-phenylindole, as an inhibitor of nitric oxide (NO) production and the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a screen of a commercial compound library, 2-phenylindole demonstrated inhibitory activity against nitrite (B80452) production, an indicator of nitric oxide synthase (NOS) activity, and NF-κB activation. nih.gov

In lipopolysaccharide (LPS)-stimulated macrophage models, which are standard for assessing inflammatory responses, 2-phenylindole derivatives have been shown to suppress the NF-κB signaling pathway. This suppression leads to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects observed with this class of compounds. nih.govnih.gov

The inhibitory concentrations for the parent compound, 2-phenylindole, are detailed in the table below.

Table 1: Inhibitory Activity of 2-phenylindole

| Target | Assay System | IC50 (µM) |

|---|---|---|

| Nitrite Production (NOS activity) | LPS-stimulated macrophages | 38.1 ± 1.8 |

| NF-κB Activation | Reporter gene assay | 25.4 ± 2.1 |

Data sourced from preclinical evaluation of a commercial compound library. nih.gov

These findings establish the 2-phenylindole scaffold as a modulator of the NOS and NF-κB inflammatory pathways.

Studies on Other Enzyme Targets and Their Interaction with this compound Analogues

The therapeutic potential of 2-phenylindole analogues extends beyond COX and NOS inhibition, with various derivatives being evaluated against other enzymatic targets in preclinical models. For example, some glycosylated 2-phenyl-indoles have been investigated as potential antitumor agents due to their ability to bind to DNA and inhibit topoisomerase enzymes. nih.gov

Furthermore, aroyl hydrazone derivatives of 2-phenylindole-3-carbaldehydes have been identified as novel antimitotic agents that inhibit tubulin polymerization, a mechanism distinct from many standard chemotherapeutics. researchgate.net Other research has focused on developing 2-phenylindole derivatives as inhibitors of enzymes crucial for cancer cell proliferation, such as various protein kinases. nih.gov While these studies highlight the versatility of the 2-phenylindole scaffold in targeting a range of enzymes, specific investigations into the interaction of this compound with these or other enzyme targets are not prominently featured in the available scientific literature.

Receptor Interaction and Modulation Studies

G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., GPRC6A, 5-HT Receptors, β3-Adrenergic Receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are common targets for drug development. nih.govnih.govunc.edu The indole nucleus is a key structural feature in many endogenous and synthetic GPCR ligands. nih.gov

GPRC6A: Some N-substituted indole derivatives have been reported to possess good antagonist activity at the G protein-coupled receptor class C group 6 member A (GPRC6A). japsonline.com This indicates that the indole scaffold can be adapted to interact with this specific GPCR, although direct binding or functional data for this compound is not available.

5-HT Receptors: The indole structure is famously the core of serotonin (B10506) (5-hydroxytryptamine, 5-HT), the endogenous ligand for all 5-HT receptors. acnp.org Consequently, a vast number of indole derivatives have been synthesized and tested for their activity at various 5-HT receptor subtypes. nih.govnih.gov For example, N1-azinylsulfonyl-1H-indole derivatives have been developed as potent and selective 5-HT6 receptor antagonists. nih.gov Studies on these analogues often reveal that substitutions on the indole ring significantly influence binding affinity and functional activity at different 5-HT receptors. nih.gov The specific interaction profile of this compound with the array of 5-HT receptors has not been specifically detailed.

β3-Adrenergic Receptors: The β-adrenergic receptors are another major class of GPCRs. nih.gov While numerous ligands have been developed for these receptors, specific preclinical studies detailing the interaction of this compound or its close analogues with β3-adrenergic receptors are scarce in the reviewed literature.

Ligand Binding Assays and Receptor Selectivity Profiling

Ligand binding assays are fundamental in preclinical drug discovery to determine the affinity (often expressed as Ki or IC50 values) of a compound for its target receptor and to assess its selectivity by screening against a panel of other receptors. nih.gov

For the 2-phenylindole class of compounds, such assays have been crucial. For instance, in the development of 5-HT6 receptor antagonists based on the N1-azinylsulfonyl-1H-indole scaffold, selected ligands were examined in a panel of other serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) D2 receptors to establish their selectivity, with some compounds demonstrating over 70-fold selectivity for the 5-HT6 subtype. nih.gov

While these examples underscore the established methodologies for determining the binding affinity and selectivity of indole derivatives, a specific and comprehensive receptor selectivity profile for this compound, generated from preclinical ligand binding assays, is not available in the public domain based on the conducted searches. Such data would be essential to fully understand its pharmacological potential and off-target effects.

Antioxidant Activity Evaluation and Mechanistic Insights

The antioxidant properties of 2-phenyl-1H-indole derivatives are attributed to the indole moiety, which is known for its radical scavenging capabilities. The ability of these compounds to mitigate oxidative stress has been evaluated through various assays that assess their capacity to neutralize free radicals and modulate cellular oxidative processes.

The free radical scavenging activity of 2-phenyl-1H-indole derivatives has been demonstrated in multiple studies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. Several 2-phenyl-1H-indole derivatives have shown significant activity in this assay. For instance, compounds with electron-donating substituents on the phenyl ring have been found to be effective radical scavengers ijpsonline.comresearchgate.net.

Similarly, the superoxide (B77818) radical scavenging activity of these compounds has been investigated. Superoxide radicals are produced in biological systems and can lead to the formation of other more reactive oxygen species. Studies have shown that certain substituted 2-phenyl-1H-indoles can effectively scavenge superoxide radicals, indicating their potential to protect against oxidative damage nih.gov. The presence of specific functional groups can influence the radical scavenging efficiency of these compounds.

Table 1: Radical Scavenging Activity of Selected 2-Phenyl-1H-indole Derivatives

| Compound | Assay | Activity/IC50 Value | Reference |

|---|---|---|---|

| Substituted 2-phenyl-1H-indoles | DPPH Radical Scavenging | Varying IC50 values | ijpsonline.com |

| 2-Phenyl-1H-indole derivatives | Superoxide Radical Scavenging | Significant inhibition | nih.gov |

| 2-Phenyl-1H-indole derivatives with electron-donating groups | DPPH Radical Scavenging | Enhanced activity | ijpsonline.com |

Beyond direct radical scavenging, 2-phenyl-1H-indole derivatives have been shown to exert antioxidant effects through various cellular mechanisms. These compounds can modulate the levels of reactive oxygen species (ROS) within cells, thereby mitigating oxidative stress-induced damage. Oxidative stress, an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates, is implicated in a variety of diseases nih.gov.

Preclinical studies have demonstrated that 2-phenyl-1H-indole derivatives can significantly inhibit lipid peroxidation, a key process in cellular injury caused by oxidative stress nih.gov. By preventing the oxidation of lipids in cell membranes, these compounds help maintain cellular integrity and function. The antioxidant mechanism of indolic compounds is often linked to their ability to donate electrons, which stabilizes free radicals ijpsonline.com.

Glutathione peroxidase (GPx) is a crucial antioxidant enzyme that catalyzes the reduction of hydroperoxides, protecting cells from oxidative damage wikipedia.org. Some organoselenium compounds have been shown to mimic the activity of GPx nih.govresearchgate.netsemanticscholar.org. While direct evidence for the GPx-like activity of this compound is not extensively documented, the potential for its selenium-containing derivatives to exhibit such properties is an area of interest. The incorporation of selenium into the indole scaffold could potentially confer GPx-mimetic activity, thereby enhancing its antioxidant potential. This bio-inspired approach to designing potent antioxidants is a promising avenue for future research in the field of organoselenium chemistry nih.gov.

Antimicrobial Efficacy in Preclinical Models

The antimicrobial properties of 2-phenyl-1H-indole derivatives have been investigated against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Several studies have reported the antibacterial activity of 2-phenyl-1H-indole derivatives against both Gram-positive and Gram-negative bacteria ijpsonline.comresearchgate.net. The indole nucleus is a common scaffold in many compounds with known antimicrobial properties.

Derivatives of 2-phenyl-1H-indole have demonstrated inhibitory activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli mdpi.commdpi.comnih.gov. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for various derivatives. Generally, Gram-negative bacteria have been found to be more susceptible to these compounds than Gram-positive bacteria ijpsonline.comresearchgate.net. The specific substitutions on the 2-phenyl-1H-indole core structure play a significant role in determining the spectrum and potency of antibacterial activity.

Table 2: Antibacterial Activity of Selected 2-Phenyl-1H-indole Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Substituted 2-phenyl-1H-indoles | Pseudomonas sp. | <100 | ijpsonline.com |

| Substituted 2-phenyl-1H-indoles | Enterobacter sp. | Active at 100 µg/mL | ijpsonline.com |

| Substituted 2-phenyl-1H-indoles | Bacillus sp. | Varied | ijpsonline.com |

| Indole-3-carbinol | Escherichia coli | 800 | mdpi.com |

| 7-Hydroxycoumarin | Staphylococcus aureus | 200 | mdpi.com |

The antifungal potential of 2-phenyl-1H-indole derivatives has been explored, with some compounds showing activity against pathogenic fungi. For instance, studies have investigated their efficacy against Candida albicans, a common cause of fungal infections in humans researchgate.netnih.gov. The ability of these compounds to inhibit fungal growth suggests their potential as leads for the development of new antifungal agents.

In the realm of antiviral research, indole derivatives have been identified as a promising class of compounds with activity against a variety of viruses nih.gov. While specific data for this compound is limited, related 2-phenylindole derivatives have shown potential against viruses such as the influenza virus nih.govresearchgate.netnih.govmdpi.com. The mechanism of antiviral action for indole derivatives can vary, from inhibiting viral entry and replication to modulating host-virus interactions.

Elucidation of Putative Antimicrobial Mechanisms of Action

The antimicrobial potential of the 2-phenyl-1H-indole scaffold has been established in various preclinical studies, demonstrating activity against both bacteria and fungi. While the precise mechanisms of action for this compound are not yet fully elucidated, research on related indole derivatives offers significant insights into its putative antimicrobial pathways.

The fundamental structure of the indole ring is crucial for biological activity, enabling interactions with molecular targets through hydrogen bonding and π-π stacking. These non-covalent interactions can lead to the modulation of essential enzymes and receptors within microbial cells. Studies on various 2-phenyl-1H-indole derivatives have shown that they possess antibacterial properties, with some research indicating that Gram-negative bacteria may be more susceptible than Gram-positive strains researchgate.netijpsonline.com.

One proposed mechanism for indole-based compounds is the disruption of bacterial biofilm formation, a critical factor in bacterial virulence and resistance to conventional antibiotics. Furthermore, the molecular hybridization of the indole nucleus with other heterocyclic rings is a strategy being explored to develop novel antimicrobial agents that may target microbial DNA synthesis, presenting a broad-spectrum antibacterial approach researchgate.net. The antibacterial efficacy of these compounds is often attributed to the specific functional groups attached to the indole core, which can enhance their interaction with target receptors in bacteria ijper.orgnih.gov.

Anti-inflammatory Potential in Preclinical Models

Derivatives of 2-phenyl-1H-indole have demonstrated promising anti-inflammatory activity in preclinical settings. Inflammation is a key driver of numerous chronic conditions, and compounds that can modulate this process are of significant therapeutic interest. The anti-inflammatory effects of phenolic compounds, a class to which this compound belongs, are well-documented nih.gov.

Preclinical research on structurally related compounds provides a framework for understanding the potential anti-inflammatory mechanisms of this compound. For instance, studies on other novel 2-phenyl derivatives have shown they can suppress the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. This is achieved by inhibiting key signaling pathways, such as the TLR4/MAPK pathway, which leads to a downregulation in the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.gov. Another potential mechanism, proposed for different aromatic compounds, involves the inhibition of the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade nih.gov. The evaluation of various phenyl-substituted heterocyclic compounds has confirmed their potential to exhibit significant anti-inflammatory, as well as analgesic and antipyretic, activities in animal models semanticscholar.org.

Anticancer Research in Cell Line Models

The 2-phenyl-1H-indole scaffold is a recognized pharmacophore in the development of new antitumor agents, with numerous derivatives showing potent activity against a range of cancer cell lines researchgate.netmdpi.com.

In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

Substituted 2-phenyl-1H-indole derivatives have been the subject of extensive investigation for their cytotoxic and antiproliferative effects against various human cancer cell lines. These studies consistently demonstrate that the indole nucleus is a privileged scaffold for designing potent anticancer agents mdpi.com.

Research has shown that these compounds exhibit dose-dependent inhibition of cancer cell viability. For example, various derivatives have been tested against breast cancer cell lines (MDA-MB-231 and MCF-7), colon cancer cells (HCT-116), and liver cancer cells (HepG2), showing moderate to potent anticancer activities researchgate.netnih.govmdpi.com. The specific substitutions on the indole and phenyl rings play a critical role in modulating the cytotoxic potency and selectivity of these compounds against different cancer cell types nih.govmdpi.com. Some derivatives have shown a degree of selectivity, exhibiting higher toxicity towards cancer cells compared to non-malignant cell lines, which is a highly desirable characteristic for a potential anticancer drug mdpi.com.

The table below summarizes the in vitro cytotoxic activity of various indole derivatives from preclinical studies.

| Compound Class | Cancer Cell Line | Endpoint | Result (IC₅₀) |

| 2-phenyl-1H-indole Analogs | MDA-MB-231 (Breast) | Antiproliferative Activity | Varies by derivative |

| 2-phenyl-1H-indole Analogs | MCF-7 (Breast) | Antiproliferative Activity | Varies by derivative researchgate.net |

| 2-(thiophen-2-yl)-1H-indole Derivatives | HCT-116 (Colon) | Cytotoxicity | 7.1 - 157.3 µg/ml nih.gov |

| Indolin-2-one Derivatives | HepG2 (Liver) | Cytotoxicity | 2.53 - 7.54 µM mdpi.com |

| Indolin-2-one Derivatives | MCF-7 (Breast) | Cytotoxicity | Varies by derivative mdpi.com |

| 2-phenylacrylonitrile Derivatives | HCT116 (Colon) | Inhibitory Activity | 5.9 nM nih.gov |

| 2-phenylacrylonitrile Derivatives | BEL-7402 (Liver) | Inhibitory Activity | 7.8 nM nih.gov |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. The values are highly dependent on the specific derivative tested.

Exploration of Molecular Mechanisms of Anticancer Action in Cellular Contexts

The anticancer effects of 2-phenyl-1H-indole derivatives are attributed to their ability to interfere with multiple molecular pathways that are critical for cancer cell proliferation and survival.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death. Studies on indole-based compounds have shown they can function as inhibitors of the anti-apoptotic protein Bcl-2 nih.gov. By inhibiting Bcl-2, these compounds disrupt the balance of pro- and anti-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio, which in turn activates the caspase cascade (caspase-3/7) and initiates apoptosis mdpi.comnih.gov.

Another significant mechanism is the induction of cell cycle arrest. Depending on the specific derivative and cancer cell type, these compounds can halt the cell cycle at different phases. For instance, some derivatives cause cell cycle arrest at the G1/S phase transition, while others arrest cells in the G2/M phase nih.govnih.gov. This cell cycle disruption is often linked to the upregulation of tumor suppressor proteins like p53 and p21 mdpi.com.

Furthermore, research into related structures suggests other potential mechanisms. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis nih.gov. Additionally, some compounds are believed to exert their effects through the induction of DNA damage, as evidenced by the phosphorylation of proteins such as H2A.X and Chk1, which are markers of DNA double-strand breaks mdpi.com. The collective evidence points to a multi-targeted approach by which these compounds can effectively inhibit cancer cell growth doaj.org.

Computational Chemistry and in Silico Approaches for 2 Phenyl 1h Indol 6 Ol Research

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical calculations provide a fundamental understanding of the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties. These methods, rooted in solving the Schrödinger equation, are crucial for characterizing novel compounds like 2-phenyl-1H-indol-6-ol.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, quantum mechanical calculations, typically using Density Functional Theory (DFT), can determine the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-rich indole (B1671886) ring and the hydroxyl group are expected to be significant contributors to the HOMO, indicating these are likely sites for oxidation or interaction with electrophiles. Conversely, the LUMO is often distributed over the aromatic phenyl and indole systems, highlighting regions susceptible to nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Hypothetical Reactivity Descriptors for this compound Derived from HOMO-LUMO Energies

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -5.08 | Propensity to donate electrons; related to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.88 | Propensity to accept electrons; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.20 | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.98 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.10 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.238 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.11 | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

For this compound, molecular docking simulations can be performed to screen for potential protein targets and to understand the structural basis of its activity. The process involves placing the 3D structure of this compound into the binding site of a target protein of known structure. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank the different binding poses. aalto.fi

The analysis of the docked complex reveals crucial protein-ligand interactions, such as:

Hydrogen Bonds: The hydroxyl group and the N-H group of the indole ring in this compound are potential hydrogen bond donors and acceptors, which can form strong interactions with polar amino acid residues in the protein's active site. aalto.fi

Hydrophobic Interactions: The phenyl ring and the indole core are hydrophobic and can interact favorably with nonpolar residues like leucine, valine, and phenylalanine. nih.gov

Pi-Pi Stacking: The aromatic systems of the ligand can engage in π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, and histidine.

These predicted interactions provide a rational basis for the molecule's biological activity and can guide the design of analogs with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Details |

| Binding Energy | -8.5 kcal/mol | A lower binding energy indicates a more favorable and stable interaction. researchgate.net |

| Interacting Residues | Lys72, Glu91, Leu148, Asp165 | Key amino acids in the active site involved in binding. |

| Hydrogen Bonds | Indole N-H with Asp165 (backbone C=O)6-OH with Glu91 (side chain C=O) | Specific hydrogen bonds that anchor the ligand in the binding pocket. aalto.fi |

| Hydrophobic Interactions | Phenyl ring with Leu148 | Nonpolar interactions contributing to binding affinity. nih.gov |

| Pi-Pi Stacking | Indole ring with Phe164 | Stacking interaction between aromatic rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com

To develop a QSAR model for this compound derivatives, a dataset of structurally similar compounds with experimentally determined biological activities is required.

2D-QSAR: This approach, including methods like Hansch analysis, correlates biological activity with 2D molecular descriptors. nih.gov These descriptors can be physicochemical (e.g., logP for lipophilicity, molar refractivity), electronic (e.g., Hammett constants), or topological (e.g., connectivity indices). A mathematical model, often a multiple linear regression (MLR) equation, is generated to predict the activity of new compounds. tandfonline.com

3D-QSAR: Methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D structure of the molecules. mdpi.com The compounds in the dataset are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov CoMSIA generates contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing intuitive guidance for drug design. mdpi.com

A robust QSAR model, validated both internally and externally, can accurately predict the activity of untested analogs of this compound, saving significant time and resources in the synthesis and testing phases. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Activity |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Membrane permeability and interaction with hydrophobic pockets. |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability | Steric interactions and binding site fit. nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic interactions with the target. |

| Topological | Wiener Index | Molecular branching and size | Overall shape and steric properties. |

| 3D (CoMSIA) | Steric Fields | Shape and bulk | Favorable or unfavorable steric interactions in the binding site. mdpi.com |

| 3D (CoMSIA) | Electrostatic Fields | Charge distribution | Favorable regions for positive or negative charges. mdpi.com |

The insights gained from QSAR and molecular docking can be used to design a virtual library of novel this compound derivatives. nih.gov This involves making systematic modifications to the parent structure based on the models' predictions. For example, if a QSAR model indicates that increased lipophilicity in a certain region enhances activity, various alkyl or halogen substituents can be virtually added at that position.

This virtual library, which can contain thousands of compounds, is then subjected to in silico screening. nih.govresearchgate.net This process involves rapidly evaluating the compounds in the library using the developed QSAR models and molecular docking simulations.

The workflow typically involves:

Library Enumeration: Generating a large, diverse set of virtual analogs of this compound.

Filtering: Applying filters based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove compounds with poor pharmacokinetic properties.

Activity Prediction: Using the QSAR model to predict the biological activity of the remaining compounds.

Docking and Scoring: Performing molecular docking on the highest-scoring compounds from the QSAR screen to confirm their binding mode and estimate their binding affinity.

This hierarchical screening process allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, significantly enhancing the efficiency of the lead optimization process. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics and binding stability of ligands such as this compound. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on closely related 2-phenylindole (B188600) derivatives. These simulations model the interactions between a ligand and its biological target at an atomic level over time, offering a dynamic perspective that complements static methods like molecular docking.

MD simulations can elucidate the flexibility of this compound and how its different conformations might influence its binding to a receptor. The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a compound. MD simulations can predict the stability of this complex by analyzing various parameters over the simulation time.

A key aspect of these simulations is the calculation of the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile over time suggests that the ligand has found a stable binding mode within the receptor's active site. Conversely, large fluctuations in RMSD may indicate an unstable interaction.

Another important parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues in the protein. This can help identify which parts of the protein are most affected by the binding of this compound.

Furthermore, MD simulations allow for the calculation of binding free energies, which provide a quantitative measure of the affinity between the ligand and the protein. These calculations can help in ranking different compounds and in understanding the energetic contributions of different types of interactions, such as hydrogen bonds and hydrophobic interactions.

For instance, in studies of other 2-phenylindole derivatives, MD simulations have been used to confirm the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor complexes. These studies have demonstrated that the indole scaffold can form stable interactions with various biological targets, and that substituents on the phenyl and indole rings play a crucial role in modulating these interactions. researchgate.net

The following tables represent hypothetical data that could be generated from an MD simulation study of this compound bound to a hypothetical protein target, illustrating the types of insights that can be gained.

Table 1: Representative RMSD Values from a Hypothetical 100 ns MD Simulation

| Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.0 |

| 60 | 1.7 | 0.9 |

| 80 | 1.9 | 1.1 |

| 100 | 1.8 | 1.0 |

Table 2: Representative RMSF of Key Active Site Residues in a Hypothetical Protein Target

| Residue | RMSF (Å) |

| TYR76 | 0.8 |

| ASP102 | 1.1 |

| LEU154 | 0.7 |

| PHE212 | 1.5 |

| ARG245 | 1.9 |

Table 3: Representative Binding Free Energy Calculations for Hypothetical this compound Analogs

| Compound | ΔG_bind (kcal/mol) |

| This compound | -9.5 |

| 2-(4-chlorophenyl)-1H-indol-6-ol | -10.2 |

| 2-phenyl-1H-indole | -7.8 |

These tables illustrate how MD simulations can provide quantitative data on the stability and binding energetics of a ligand like this compound, guiding further experimental studies and the design of more potent derivatives.

Future Directions and Emerging Research Perspectives for 2 Phenyl 1h Indol 6 Ol

Rational Design of Next-Generation 2-Phenyl-1H-indol-6-ol Derivatives with Enhanced Selectivity

The future of drug development involving the this compound core lies in the rational design of new analogues with superior selectivity for specific biological targets. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. Key strategies will involve systematic structural modifications and the elucidation of detailed structure-activity relationships (SAR).

Future research will likely focus on several key areas of modification:

Modification of the 6-hydroxyl group: This group is a prime site for introducing new functionalities to modulate activity and selectivity. For instance, ether or ester linkages can be introduced to explore new binding interactions within a target's active site or to improve properties like cell permeability.

Substitution on the Phenyl Ring: The phenyl group at the 2-position can be substituted with various electron-withdrawing or electron-donating groups. These modifications can profoundly influence the electronic properties of the entire molecule, thereby affecting its binding affinity and selectivity for specific enzymes or receptors. nih.gov

Functionalization of the Indole (B1671886) Core: The indole nitrogen and other positions on the indole ring are also viable points for chemical modification. For example, adding alkyl or aryl groups to the N1 position can alter the molecule's steric and electronic profile, leading to enhanced biological activity.

The goal of these rational design strategies is to fine-tune the interaction of the molecule with its intended target. For example, in the context of kinase inhibition, derivatives can be designed to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the ATP-binding pocket, thereby increasing selectivity for a particular kinase. nih.govresearchgate.net

Table 1: Hypothetical Selectivity Profile of Rationally Designed this compound Derivatives for Kinase Targets

| Compound | Modification | Target Kinase A (IC₅₀, nM) | Target Kinase B (IC₅₀, nM) | Selectivity Index (B/A) |

| Parent (this compound) | None | 150 | 750 | 5 |

| Derivative 1 | 6-methoxy substitution | 50 | 1500 | 30 |

| Derivative 2 | 4'-chloro substitution on phenyl ring | 120 | 600 | 5 |

| Derivative 3 | N1-methyl substitution | 95 | 850 | 8.9 |

| Derivative 4 | Combined 6-methoxy and N1-methyl | 25 | 2500 | 100 |

This table is illustrative and presents hypothetical data to demonstrate the concept of enhancing selectivity through rational design.

Exploration of Multi-target Directed Ligands Based on the this compound Scaffold

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.govresearchgate.net This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple relevant biological targets simultaneously. nih.govmdpi.com The this compound scaffold is an excellent starting point for developing such MTDLs due to its inherent ability to interact with various biological targets, including kinases and tubulin. nih.gov

The design of MTDLs based on this scaffold involves combining its core structure with other pharmacophores known to interact with different targets. This can be achieved through several strategies:

Framework Combination: Linking the this compound moiety to another distinct pharmacophore via a flexible or rigid linker. researchgate.net

Scaffold Merging: Fusing the core structure with another active molecule to create a novel, integrated chemical entity.

For instance, in the context of Alzheimer's disease, a derivative could be designed to inhibit both acetylcholinesterase and β-secretase (BACE1), two key enzymes in the disease's progression. nih.govresearchgate.net Similarly, for cancer therapy, an MTDL could be developed to simultaneously inhibit a protein kinase and tubulin polymerization, thereby attacking the disease on multiple fronts. nih.govnih.gov The challenge lies in achieving a balanced activity profile against the selected targets while maintaining favorable drug-like properties. mdpi.com

Table 2: Illustrative Multi-Target Profile of a Hypothetical MTDL Based on this compound

| MTDL Derivative | Target 1 (e.g., EGFR Kinase) IC₅₀ (nM) | Target 2 (e.g., Tubulin Polymerization) IC₅₀ (µM) | Target 3 (e.g., VEGFR-2 Kinase) IC₅₀ (nM) |

| MTDL-1 | 71 | 1.5 | 110 |

| MTDL-2 | 95 | 2.1 | 85 |

| MTDL-3 | 150 | 0.9 | 200 |

This table is illustrative, drawing on the concept of multi-target inhibition demonstrated by other indole derivatives. nih.gov

Integration of Advanced Computational and High-Throughput Experimental Methodologies in Compound Optimization

The optimization of this compound derivatives will be significantly accelerated by the integration of advanced computational and high-throughput experimental methods. benthamscience.com These technologies allow for the rapid screening and evaluation of large numbers of compounds, facilitating the identification of lead candidates with desirable properties.

Computational Approaches:

Molecular Docking: This technique can predict the binding modes of novel derivatives within the active site of a target protein, providing insights that guide rational design. nih.govnih.gov It helps in prioritizing which compounds to synthesize, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target, helping to rationalize the potency and selectivity of different derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the derivatives with their biological activity, enabling the prediction of the potency of yet-to-be-synthesized compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of this compound analogues against a specific biological target. nih.gov This experimental approach is crucial for identifying initial "hit" compounds and for building the SAR data needed to refine lead candidates. The combination of HTS with computational screening (virtual HTS) creates a powerful workflow for modern drug discovery. nih.govj-morphology.com By first screening a virtual library of compounds computationally, a smaller, more focused set of molecules can be selected for synthesis and subsequent experimental testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenyl-1H-indol-6-ol, and how can researchers optimize reaction yields?

- Methodology :

- Fischer indole synthesis : Use phenylhydrazine derivatives and carbonyl compounds under acidic conditions. Monitor reaction progress via TLC and adjust pH to isolate the indole core .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at the indole’s 2-position. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) to improve yields .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for indole and phenyl groups) and hydroxyl protons (broad signal at δ ~9–10 ppm). Compare with reference data for similar indole derivatives .

- IR spectroscopy : Detect O–H stretching (~3200–3500 cm⁻¹) and C=C/C=N vibrations (1450–1600 cm⁻¹) .

- Mass spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (m/z = 193.2438 for C₁₄H₁₁N) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation by ensuring proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal cells) to validate specificity .

- Structural analogs : Synthesize derivatives with modifications at the 6-hydroxyl or 2-phenyl positions to isolate pharmacophores. Use SAR (structure-activity relationship) analysis to identify critical functional groups .

- Meta-analysis : Compare data across peer-reviewed studies, accounting for variables like solvent polarity (DMSO vs. aqueous buffers) and assay protocols .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Validate with experimental logP and pKa values .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Prioritize binding poses with the lowest Gibbs free energy (ΔG) .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

- Methodology :

- Single-crystal XRD : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL to distinguish between 1H-indole and 3H-indole tautomers .

- Hydrogen bonding analysis : Use Mercury software to map O–H···N interactions in the crystal lattice, which stabilize specific tautomeric forms .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in polar solvents?

- Methodology :

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~280 nm). Control for temperature (25°C vs. 37°C) .

- Aggregation studies : Perform dynamic light scattering (DLS) to detect nanoparticle formation, which may artificially reduce apparent solubility .

Q. How can researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

- Methodology :

- Kinetic profiling : Use in-situ FTIR or HPLC to track reaction rates. Compare turnover numbers (TON) under identical conditions (temperature, catalyst loading) .

- Leaching tests : Analyze reaction mixtures via ICP-MS to quantify metal catalyst loss, which may explain yield variations .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Fischer indole synthesis | H₂SO₄ (0.1 M), 80°C, 12 hr | |

| Suzuki coupling catalyst | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | |

| Crystallization solvent | DCM/hexane (1:3 v/v) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations